molecular formula C15H13NO3 B12528379 1-Methoxy-4-nitro-2-styrylbenzene

1-Methoxy-4-nitro-2-styrylbenzene

Cat. No.: B12528379
M. Wt: 255.27 g/mol
InChI Key: SVNUSCGPEHGOAJ-BQYQJAHWSA-N
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Description

1-Methoxy-4-nitro-2-styrylbenzene is an organic compound with the molecular formula C15H13NO3. It is characterized by a methoxy group (-OCH3) and a nitro group (-NO2) attached to a benzene ring, along with a styryl group (-CH=CH-Ph) at the ortho position relative to the methoxy group. This compound is known for its yellow solid appearance and has a melting point of 110-113°C .

Preparation Methods

The synthesis of 1-Methoxy-4-nitro-2-styrylbenzene typically involves the following steps:

    Nitration of 1-Methoxy-2-styrylbenzene: The starting material, 1-Methoxy-2-styrylbenzene, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the para position relative to the methoxy group.

    Purification: The crude product is purified through recrystallization or column chromatography to obtain pure this compound.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated purification systems to enhance yield and efficiency .

Chemical Reactions Analysis

1-Methoxy-4-nitro-2-styrylbenzene undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions. The major product formed is 1-Methoxy-4-amino-2-styrylbenzene.

    Oxidation: The methoxy group can be oxidized to a carboxylic acid group (-COOH) using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3). The major product formed is 1-Carboxy-4-nitro-2-styrylbenzene.

    Substitution: The styryl group can undergo electrophilic substitution reactions, such as bromination or chlorination, to introduce halogen atoms at specific positions on the benzene ring.

Scientific Research Applications

1-Methoxy-4-nitro-2-styrylbenzene has several scientific research applications, including:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

    Medicine: It is explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities. Its derivatives are tested for their efficacy and safety in preclinical studies.

    Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals. .

Mechanism of Action

The mechanism of action of 1-Methoxy-4-nitro-2-styrylbenzene involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy and styryl groups contribute to the compound’s overall reactivity and binding affinity to target molecules. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1-Methoxy-4-nitro-2-styrylbenzene can be compared with similar compounds such as:

    1-Methoxy-4-nitrobenzene: This compound lacks the styryl group and has different chemical and biological properties.

    4-Methoxy-2-nitroaniline: This compound has an amino group instead of a styryl group.

    1-Methoxy-2-styrylbenzene: This compound lacks the nitro group and has different reactivity and applications.

The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical and biological properties, making it valuable for diverse applications.

Properties

Molecular Formula

C15H13NO3

Molecular Weight

255.27 g/mol

IUPAC Name

1-methoxy-4-nitro-2-[(E)-2-phenylethenyl]benzene

InChI

InChI=1S/C15H13NO3/c1-19-15-10-9-14(16(17)18)11-13(15)8-7-12-5-3-2-4-6-12/h2-11H,1H3/b8-7+

InChI Key

SVNUSCGPEHGOAJ-BQYQJAHWSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])/C=C/C2=CC=CC=C2

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])C=CC2=CC=CC=C2

Origin of Product

United States

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